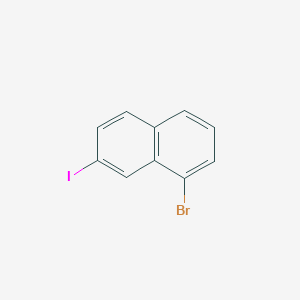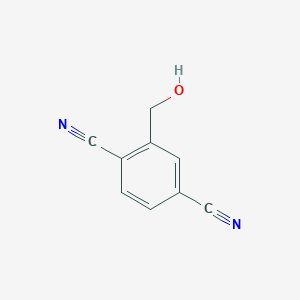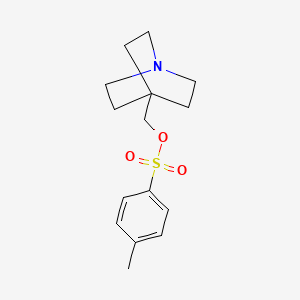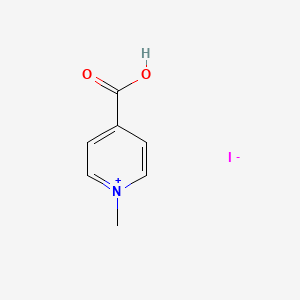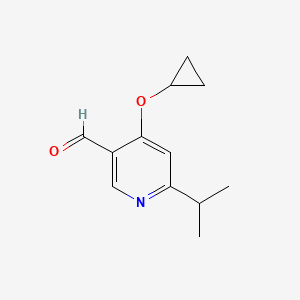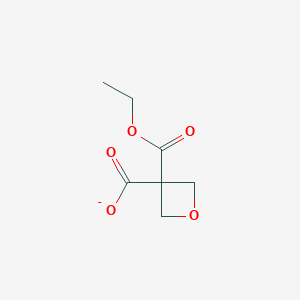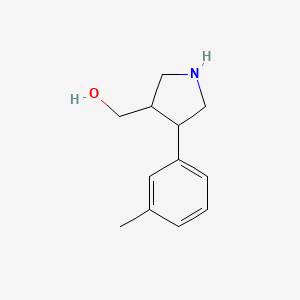
((3R,4S)-4-(m-Tolyl)pyrrolidin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((3R,4S)-4-(m-Tolyl)pyrrolidin-3-yl)methanol: is a chiral compound with a pyrrolidine ring substituted with a methyl group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((3R,4S)-4-(m-Tolyl)pyrrolidin-3-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as m-tolylamine and pyrrolidine.
Formation of Intermediate: The m-tolylamine is reacted with a suitable reagent to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group in ((3R,4S)-4-(m-Tolyl)pyrrolidin-3-yl)methanol can undergo oxidation to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated pyrrolidine ring.
Substitution: The methyl group on the m-tolyl ring can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a fully saturated pyrrolidine ring.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
((3R,4S)-4-(m-Tolyl)pyrrolidin-3-yl)methanol is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine
The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism by which ((3R,4S)-4-(m-Tolyl)pyrrolidin-3-yl)methanol exerts its effects involves its interaction with specific molecular targets. The hydroxyl group and the pyrrolidine ring play crucial roles in binding to these targets, influencing their activity and leading to the desired biological or chemical effects.
Comparación Con Compuestos Similares
Similar Compounds
((3R,4S)-4-(p-Tolyl)pyrrolidin-3-yl)methanol: Similar structure with a para-tolyl group instead of a meta-tolyl group.
((3R,4S)-4-(m-Tolyl)pyrrolidin-3-yl)ethanol: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
((3R,4S)-4-(m-Tolyl)pyrrolidin-3-yl)methanol is unique due to its specific stereochemistry and the presence of the m-tolyl group. This configuration imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C12H17NO |
|---|---|
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
[4-(3-methylphenyl)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C12H17NO/c1-9-3-2-4-10(5-9)12-7-13-6-11(12)8-14/h2-5,11-14H,6-8H2,1H3 |
Clave InChI |
XXOFLUSHPQSGFW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2CNCC2CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(biphenyl-4-yloxy)-N'-[(4-nitrophenoxy)acetyl]acetohydrazide](/img/structure/B14803613.png)
![ethyl 3-methyl-2-[(1E)-1-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}ethyl]butanoate](/img/structure/B14803618.png)

![tert-butyl N-[1-[(5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B14803624.png)
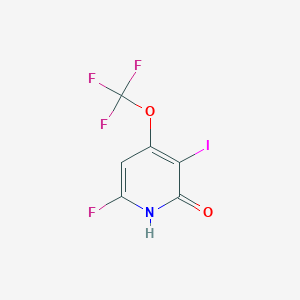
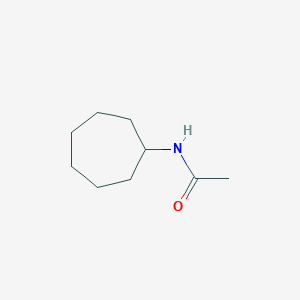
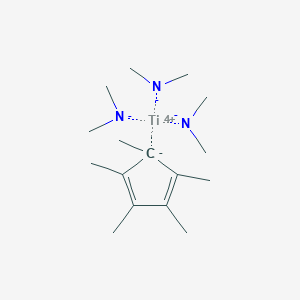
![4-Bromonaphthalen-1-yl [(1-bromonaphthalen-2-yl)oxy]acetate](/img/structure/B14803648.png)
